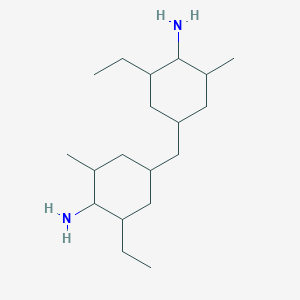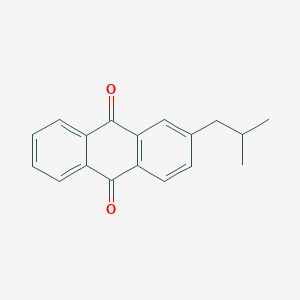
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a thiazole ring and a thiopyran ring. Thiazole rings are known for their aromaticity and are found in various biologically active molecules . The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiopyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide apart is its unique combination of a thiazole ring and a thiopyran ring. This dual-ring structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C9H13NO3S2 |
|---|---|
分子量 |
247.3 g/mol |
IUPAC名 |
[2-(1,1-dioxothian-4-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-10-9(14-8)7-1-3-15(12,13)4-2-7/h5,7,11H,1-4,6H2 |
InChIキー |
FUPAKPZODNQCQP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1C2=NC=C(S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


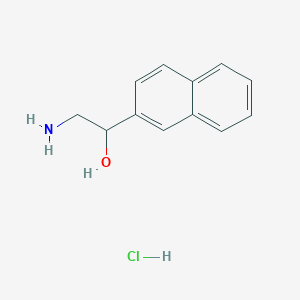
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
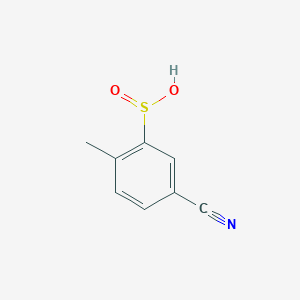
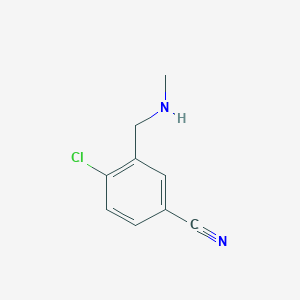
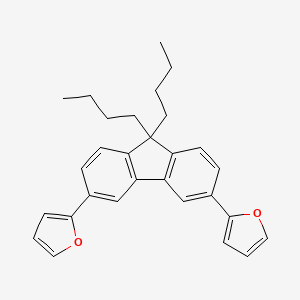

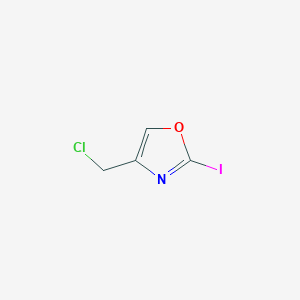
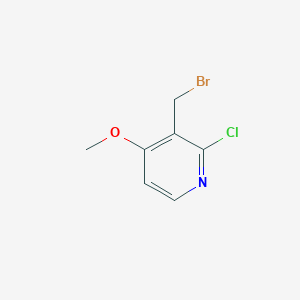
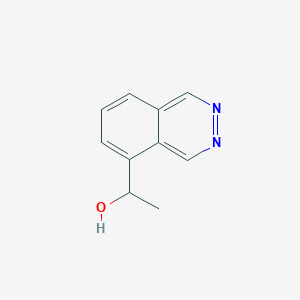

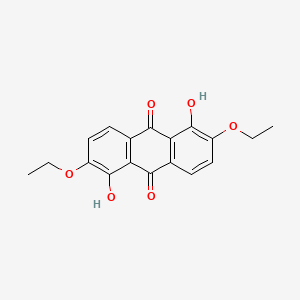
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
